4-Methylthiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications in scientific research:

- Organic synthesis: 4-Methylthiophene-2-carboxylic acid can be used as a building block in the synthesis of other organic molecules, including pharmaceuticals, agrochemicals, and materials science applications. For instance, it can be used as a precursor in the synthesis of thiophene derivatives, which are a class of heterocyclic compounds with a wide range of potential applications [].

- Biological studies: The compound has been investigated for its potential biological activities, such as antibacterial and antifungal properties. However, more research is needed to understand its efficacy and mechanism of action [, ].

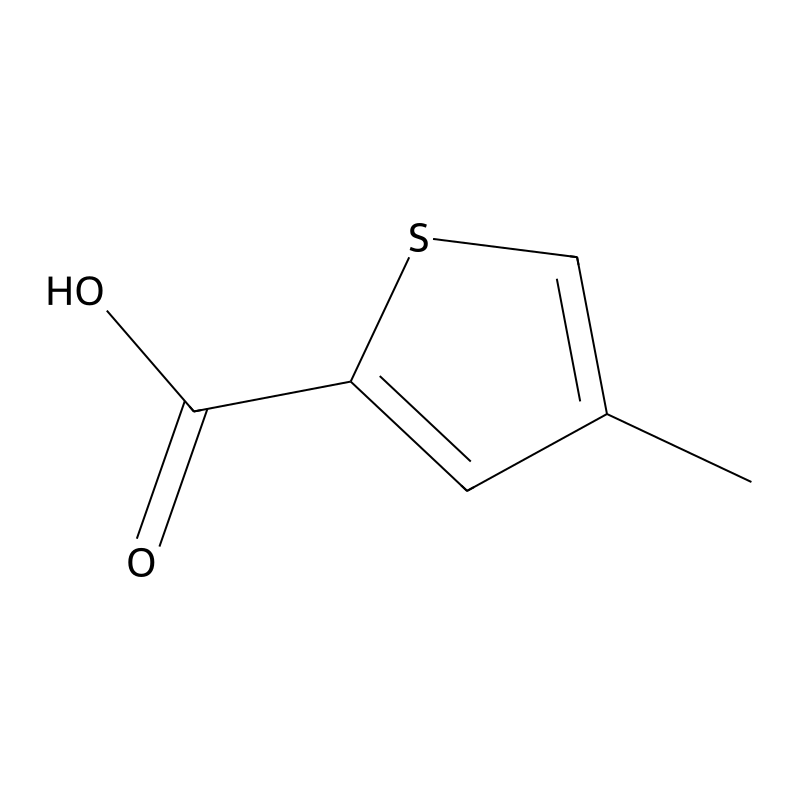

4-Methylthiophene-2-carboxylic acid has the molecular formula C₆H₆O₂S and a molecular weight of approximately 142.18 g/mol . The structure features a thiophene ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement contributes to its chemical properties and potential applications.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 4-methylthiophene.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.

Research indicates that 4-methylthiophene-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. Specific studies have shown that derivatives of this compound can inhibit certain bacterial strains, suggesting its utility in drug development .

Several methods exist for synthesizing 4-methylthiophene-2-carboxylic acid:

- From Thiophene Derivatives: Starting from thiophene or its derivatives via electrophilic substitution followed by carboxylation.

- Oxidative Methods: Oxidation of 4-methylthiophene using oxidizing agents can yield the carboxylic acid.

- Grignard Reactions: Utilizing Grignard reagents to introduce the carboxylic acid functionality on suitable thiophene precursors.

The applications of 4-methylthiophene-2-carboxylic acid are diverse:

- Pharmaceuticals: Used as a building block in drug synthesis due to its biological activity.

- Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

- Material Science: Investigated for incorporation into polymers or other materials for enhanced properties.

Interaction studies indicate that 4-methylthiophene-2-carboxylic acid may interact with various biological targets, including enzymes involved in inflammatory pathways. Its derivatives have been evaluated for their binding affinities and mechanisms of action against specific proteins, which could lead to therapeutic applications .

Several compounds share structural similarities with 4-methylthiophene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Thiophene-2-carboxylic acid | C₄H₄O₂S | Lacks methyl substitution; simpler structure |

| Methyl 4-methylthiophene-2-carboxylate | C₇H₈O₂S | Ester derivative; used in organic synthesis |

| 3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | Different methyl positioning; distinct reactivity |

Uniqueness

The uniqueness of 4-methylthiophene-2-carboxylic acid lies in its specific methyl substitution pattern on the thiophene ring and the position of the carboxylic acid group. This configuration influences both its chemical reactivity and biological activity, making it a valuable compound for further research and application development.

4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1) is a thiophene derivative characterized by a methyl substituent at the 4-position and a carboxylic acid functionality at the 2-position. It presents as a white to light yellow crystalline powder with defined physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

| Melting Point | 122-126°C (lit.) |

| Boiling Point | 158°C (at 16 Torr) |

| Density | 1.319±0.06 g/cm³ (Predicted) |

| pKa | 3.76±0.10 (Predicted) |

| Physical Form | White to light yellow crystalline powder |

| Storage Conditions | Sealed, dry, room temperature, away from light |

Structural Characteristics

The compound features a five-membered thiophene ring with strategic functional group positioning. Its molecular structure can be represented through various chemical notations:

- SMILES: Cc1csc(c1)C(O)=O

- InChI: 1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)

- InChIKey: YCIVJGQMXZZPAB-UHFFFAOYSA-N

The spatial arrangement of functional groups contributes to its reactivity profile and application potential in various chemical transformations.

Polymer Chemistry and Functionalization

4-Methylthiophene-2-carboxylic acid serves as a versatile building block in the synthesis of functionalized polythiophene derivatives with enhanced properties for advanced material applications. The compound's unique chemical structure, featuring both the electron-rich thiophene ring and the reactive carboxylic acid group, enables various polymerization pathways and post-polymerization modifications [1] [2].

XLogP3

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant